N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide
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Overview
Description
“N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of phenylpiperazine, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized by the reductive amination of a precursor molecule with different substituted aromatic aldehydes . The synthesis was carried out using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide” and similar compounds can be characterized using various spectroscopic techniques. In one study, the structures of synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Scientific Research Applications
Anti-Inflammatory Activity
A series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and their anti-inflammatory activities were investigated using a carrageenan-induced rat paw edema model in vivo. All the synthesized compounds were found to be potent anti-inflammatory agents .
Anti-Nociceptive Effects
A new piperazine compound (LQFM182) was found to have anti-nociceptive effects. The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduced the paw licking time of animals in the second phase of the formalin test .
Anti-Oedema Effects
The same piperazine compound (LQFM182) also demonstrated anti-oedema effects. It reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
Reduction of Pro-Inflammatory Cytokines
The compound was found to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleurisy test .
Antibacterial Activity
The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Antifungal Activity
Some compounds were found to display fungicidal activity against C. galibrata ATCC 15126 strain .
Future Directions
The future directions for research on “N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide” and similar compounds could include further investigation of their therapeutic potential. For instance, their anti-inflammatory activities could be explored in more depth . Additionally, their potential applications in other areas of medicine could also be explored.
Mechanism of Action
Target of Action
It’s structurally similar to other piperazine derivatives which have been found to interact with cholinesterase enzymes (ache and bche) .
Mode of Action
Based on the structural similarity to other piperazine derivatives, it can be hypothesized that it may interact with its target enzymes, potentially inhibiting their activity .
Result of Action
Some piperazine derivatives have been found to exhibit anti-inflammatory activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c20-22(21,16-7-8-16)17-9-4-10-18-11-13-19(14-12-18)15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTMHSCUVDQYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide |
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